(S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide
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Overview
Description
(S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide is a compound that features a cyclopropyl group attached to a pyrrolidine ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide typically involves the formation of the pyrrolidine ring followed by the introduction of the cyclopropyl group and the acetamide linkage. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the cyclopropyl group and the acetamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This often includes optimizing reaction conditions to minimize by-products and maximize yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a scaffold for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of (S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and cyclopropyl-containing molecules. Examples are pyrrolidine-2-one and cyclopropylamine derivatives .
Uniqueness
(S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide is unique due to its specific combination of a cyclopropyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-cyclopropyl-2-[(3S)-pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-8-1-2-8)5-7-3-4-10-6-7/h7-8,10H,1-6H2,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGJYDCQSPWYAL-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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